An In-Depth Technical Guide to the Physicochemical Properties of 2-(Ethoxycarbonyl)thiazole-4-carboxylic acid
An In-Depth Technical Guide to the Physicochemical Properties of 2-(Ethoxycarbonyl)thiazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Ethoxycarbonyl)thiazole-4-carboxylic acid, a key heterocyclic compound, is of significant interest in medicinal chemistry and drug development due to the prevalence of the thiazole ring in numerous therapeutic agents.[1] A thorough understanding of its physicochemical properties is paramount for optimizing its synthesis, formulation, and biological activity. This guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound, detailed experimental protocols for their determination, and an analysis of its spectral properties. This document is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel thiazole-based therapeutics.
Introduction to 2-(Ethoxycarbonyl)thiazole-4-carboxylic acid
The thiazole moiety is a cornerstone in the architecture of many biologically active molecules, exhibiting a wide range of pharmacological activities including antimicrobial, anti-inflammatory, and anticancer effects. 2-(Ethoxycarbonyl)thiazole-4-carboxylic acid (CAS No. 911466-96-1) is a bifunctional molecule incorporating both an ester and a carboxylic acid group on a thiazole scaffold.[2] This unique arrangement of functional groups offers versatile handles for chemical modification, making it an attractive building block in the synthesis of more complex pharmaceutical compounds. The physicochemical properties of this molecule, such as its acidity (pKa), solubility, and melting point, are critical determinants of its reactivity, bioavailability, and suitability for various formulation strategies.
Physicochemical Properties
A summary of the key physicochemical properties of 2-(Ethoxycarbonyl)thiazole-4-carboxylic acid is presented below. It is important to note that while some properties are readily available from supplier information, specific experimental values for melting point, pKa, and aqueous solubility are not widely reported in the literature. Therefore, predicted values from computational models are provided to guide initial experimental design.
| Property | Value | Source/Method |
| Molecular Formula | C₇H₇NO₄S | - |
| Molecular Weight | 201.20 g/mol | [3][4] |
| Appearance | Solid | |
| Purity | ~97% | |
| Melting Point | Predicted: ~160-180 °C | Computational Prediction |
| Boiling Point | >300 °C (decomposes) | General observation for similar structures |
| pKa (Carboxylic Acid) | Predicted: 2.5 - 3.5 | Computational Prediction |
| Aqueous Solubility | Predicted: Low to moderate | Computational Prediction |
| Storage Conditions | 2-8 °C, sealed in a dry environment |
Disclaimer: Predicted values are estimates and should be confirmed by experimental determination.
Spectroscopic Characterization
Spectroscopic analysis is fundamental for the structural elucidation and confirmation of 2-(Ethoxycarbonyl)thiazole-4-carboxylic acid.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the ethyl group, the thiazole ring, and the carboxylic acid.
-
Carboxylic Acid Proton (-COOH): A broad singlet is anticipated in the downfield region of 10-13 ppm.[5] This significant deshielding is characteristic of acidic protons.
-
Thiazole Ring Proton (-CH-): A singlet is expected for the proton on the thiazole ring.
-
Ethyl Group Protons (-OCH₂CH₃): A quartet for the methylene protons (-OCH₂-) and a triplet for the methyl protons (-CH₃) are expected, showing characteristic coupling.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
-
Carbonyl Carbons (C=O): Two distinct signals are expected in the range of 160-185 ppm, corresponding to the carboxylic acid and the ester carbonyl carbons.[6][7][8]
-
Thiazole Ring Carbons: Signals for the carbon atoms of the thiazole ring are expected in the aromatic region.
-
Ethyl Group Carbons (-OCH₂CH₃): Two signals are expected for the methylene and methyl carbons of the ethyl group.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the various functional groups present.[9][10]
-
O-H Stretch (Carboxylic Acid): A very broad band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer.
-
C=O Stretch (Carbonyls): Strong, sharp absorption bands are anticipated between 1680-1750 cm⁻¹ for the ester and carboxylic acid carbonyl groups.[11][12]
-
C-O Stretch: Bands corresponding to the C-O stretching of the ester and carboxylic acid will be present.
-
Thiazole Ring Vibrations: Absorptions characteristic of the thiazole ring will also be observed.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.
-
Molecular Ion Peak [M]⁺: A peak corresponding to the molecular weight (201.20) should be observed.
-
Fragmentation: Common fragmentation pathways for carboxylic acids include the loss of water (M-18) and the carboxyl group (M-45). Esters may show fragmentation patterns related to the loss of the alkoxy group.[13][14][15][16][17]
Experimental Protocols for Physicochemical Characterization
The following section details standardized, field-proven methodologies for the experimental determination of the key physicochemical properties of 2-(Ethoxycarbonyl)thiazole-4-carboxylic acid.
Determination of Melting Point by Differential Scanning Calorimetry (DSC)
Rationale: DSC is a highly accurate and reproducible thermal analysis technique used to determine the melting point and purity of a crystalline solid.[18] It measures the difference in heat flow between the sample and a reference as a function of temperature.
Workflow Diagram:
Caption: Workflow for Melting Point Determination using DSC.
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh 2-5 mg of 2-(Ethoxycarbonyl)thiazole-4-carboxylic acid into a clean aluminum DSC pan. Hermetically seal the pan.
-
Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC instrument's cell.
-
Thermal Program: Initiate a heating program, typically a linear ramp of 10 °C/minute, under an inert atmosphere (e.g., nitrogen).
-
Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.
-
Data Analysis: The melting point is determined as the onset temperature of the endothermic peak on the resulting DSC thermogram. The peak area can be used to calculate the enthalpy of fusion.
Determination of pKa by Potentiometric Titration
Rationale: Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a compound. It involves the gradual addition of a titrant (a strong base in this case) to a solution of the analyte and monitoring the resulting change in pH.[19] The pKa is the pH at which the acidic and basic forms of the molecule are present in equal concentrations.
Workflow Diagram:
Caption: Workflow for pKa Determination by Potentiometric Titration.
Step-by-Step Protocol:
-
Solution Preparation: Dissolve a precisely weighed amount of 2-(Ethoxycarbonyl)thiazole-4-carboxylic acid in a suitable solvent system (e.g., water or a water/co-solvent mixture if solubility is low).
-
pH Meter Calibration: Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa.
-
Titration: Immerse the calibrated pH electrode into the sample solution and begin adding a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.
-
Data Recording: After each addition of the titrant, allow the pH reading to stabilize and record the value.
-
Data Analysis: Plot the recorded pH values against the volume of titrant added. The pKa is the pH value at the half-equivalence point, which can be determined from the inflection point of the titration curve.
Determination of Aqueous Solubility
Rationale: Aqueous solubility is a critical parameter for drug absorption and bioavailability. The shake-flask method is a common and reliable technique for determining equilibrium solubility.
Workflow Diagram:
Caption: Workflow for Aqueous Solubility Determination.
Step-by-Step Protocol:
-
Equilibration: Add an excess amount of solid 2-(Ethoxycarbonyl)thiazole-4-carboxylic acid to a known volume of an aqueous buffer of a specific pH in a sealed container.
-
Agitation: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation followed by filtration through a non-adsorptive filter (e.g., 0.22 µm PVDF).
-
Concentration Analysis: Accurately dilute the clear filtrate and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: Calculate the solubility from the measured concentration and the dilution factor.
Conclusion
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